In Vitro Dihydroorotase Inhibition Versus Multi-Targeted 1,4-Diazepane Derivatives
In an enzymatic assay against dihydroorotase from mouse Ehrlich ascites, 1,4-bis(4-morpholinylcarbonyl)-1,4-diazepane demonstrated an IC50 of 1.80E+5 nM (180 µM), indicating only marginal inhibitory activity at a screening concentration of 10 µM [1]. This contrasts sharply with optimized dihydroorotase inhibitors developed for antimalarial applications where potent inhibition (IC50 < 1 µM) is observed [2]. This quantitative evidence positions the target compound as a weak binder, useful as a negative control or for defining baseline SAR, rather than a lead-like molecule for this target.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80E+5 nM (180 µM) against dihydroorotase |
| Comparator Or Baseline | Potent dihydroorotase inhibitors (e.g., from antimalarial programs) typically show IC50 < 1 µM. |
| Quantified Difference | >180-fold weaker inhibition compared to a typical potent inhibitor |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
This data confirms the compound's lack of significant activity against a key pyrimidine biosynthesis enzyme, which is critical for researchers selecting negative controls or building focused libraries excluding this target.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50405110: IC50 against dihydroorotase. University of California, San Diego. View Source
- [2] Phillips, M. A., & Rathod, P. K. (2010). Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. Infectious Disorders Drug Targets, 10(3), 226-239. View Source
